molecular formula C13H21NS B8055729 [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene

[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene

Cat. No.: B8055729
M. Wt: 223.38 g/mol
InChI Key: CFSBVIZGJJTRQQ-UHFFFAOYSA-N
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Description

[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene is an organosulfur compound characterized by the presence of a sulfinimidoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene typically involves the reaction of appropriate sulfinyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinimidoyl group can be oxidized to form sulfonimidates.

    Reduction: Reduction of the sulfinimidoyl group can yield sulfinamides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfonimidates

    Reduction: Sulfinamides

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfinimidoyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: Similar in structure but differ in the oxidation state of the sulfur atom.

    Sulfinamides: Reduced forms of sulfinimidoyl compounds.

    Sulfoximines: Contain a sulfoximine group instead of a sulfinimidoyl group.

Uniqueness

[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2,4-dimethylpentan-3-yl-imino-phenyl-λ4-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-10(2)13(11(3)4)15(14)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSBVIZGJJTRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)S(=N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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